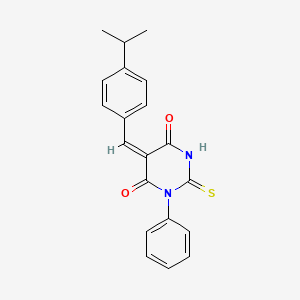
5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T, is a fluorescent dye commonly used in scientific research. This compound has a wide range of applications in various fields such as biochemistry, pharmacology, and medical research. In
Mecanismo De Acción
The mechanism of action of 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T involves the interaction between the dye and the beta-sheet structure of amyloid fibrils. Thioflavin T contains a conjugated system of double bonds that allows it to bind to the beta-sheet structure of amyloid fibrils through pi-stacking interactions. This interaction results in a significant increase in fluorescence intensity, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in various in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioflavin T has several advantages for lab experiments. It is a highly sensitive dye that can detect small amounts of amyloid fibrils. It is also easy to use and can be detected using various spectroscopic techniques such as fluorescence spectroscopy and circular dichroism spectroscopy. However, 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T has some limitations. It is not specific to amyloid fibrils and can bind to other proteins that contain beta-sheet structures. This can result in false-positive results and misinterpretation of data.
Direcciones Futuras
Thioflavin T has several potential future directions. One possible direction is the development of more specific dyes that can differentiate between different types of amyloid fibrils. Another direction is the use of 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in the development of new drugs for the treatment of amyloid-related diseases. Thioflavin T can be used to screen for compounds that can prevent the formation and aggregation of amyloid fibrils. Additionally, 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T can be used to study the mechanism of action of existing drugs for the treatment of amyloid-related diseases.
Conclusion
Thioflavin T is a fluorescent dye commonly used in scientific research to detect amyloid fibrils. It has several advantages for lab experiments, including high sensitivity and ease of use. However, it also has some limitations, including lack of specificity for amyloid fibrils. Thioflavin T has several potential future directions, including the development of more specific dyes and the use of 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in the development of new drugs for the treatment of amyloid-related diseases. Overall, 5-(4-isopropylbenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T is an essential tool for studying the formation and aggregation of amyloid fibrils in various diseases.
Aplicaciones Científicas De Investigación
Thioflavin T is widely used in scientific research as a fluorescent dye to detect amyloid fibrils in various diseases such as Alzheimer's disease, Parkinson's disease, and prion diseases. It binds specifically to the beta-sheet structure of amyloid fibrils, causing a significant increase in fluorescence intensity. This property makes it an excellent tool for studying the formation and aggregation of amyloid fibrils in vitro and in vivo.
Propiedades
IUPAC Name |
(5E)-1-phenyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13(2)15-10-8-14(9-11-15)12-17-18(23)21-20(25)22(19(17)24)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23,25)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALKNQOOMCLCIP-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4723645.png)
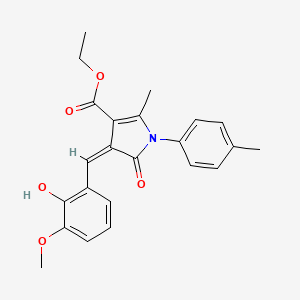
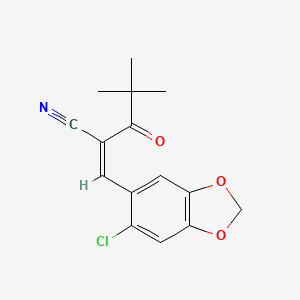
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4723661.png)
![2-[(2,6-dichlorobenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4723669.png)
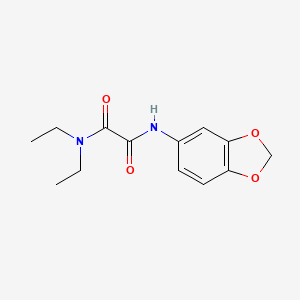
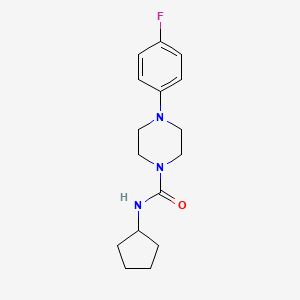
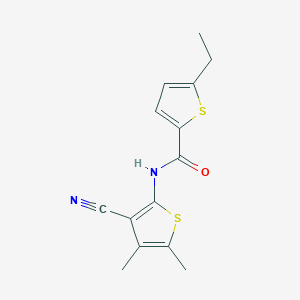
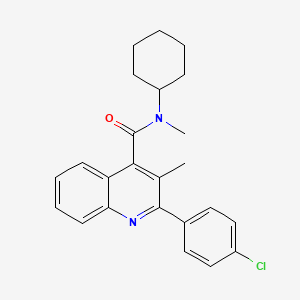
![2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4723704.png)
![2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)
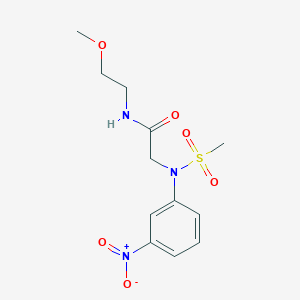
![N-[2-[4-(dimethylamino)phenyl]-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4723745.png)